1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine
Description
Properties
IUPAC Name |
2-chloro-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2S/c1-8-4-3-5-9(2)14(8)7-10-6-13-11(12)15-10/h6,8-9H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOYDZGNWZGHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CN=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine typically involves the reaction of 2-chloro-1,3-thiazole with a suitable piperidine derivative. One common method includes the use of (2-chloro-1,3-thiazol-5-yl)methyl acetate as a starting material . The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, forming a thiazole derivative.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. For instance, derivatives of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine have been tested against various bacterial strains. A study demonstrated that structural modifications could enhance activity against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL .
Case Study: Antiviral Properties
A notable study investigated the antiviral properties of thiazole derivatives against the measles virus. The results indicated that certain modifications to the thiazole moiety significantly improved antiviral efficacy. The compound's ability to inhibit viral replication suggests its potential as a therapeutic agent in treating viral infections .
Agrochemical Applications
Pesticidal Activity
The thiazole group is known for its role in developing agrochemicals. Compounds similar to this compound have been evaluated for their insecticidal and fungicidal properties. In field trials, these compounds demonstrated effective pest control with minimal toxicity to non-target species, making them suitable candidates for environmentally friendly pesticides .
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| 1-[Thiazole Derivative] | Fungal Pathogen | 90% |
Material Science Applications
Polymer Chemistry
The incorporation of thiazole-based compounds into polymer matrices has been explored for enhancing material properties. Research shows that adding this compound to polymer formulations can improve thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use .
Case Study: Composite Materials
A study on composite materials revealed that incorporating thiazole derivatives led to improved resistance against environmental degradation. The modified composites exhibited enhanced durability under UV exposure and thermal stress, indicating their potential for use in outdoor applications .
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Specification () lists several compounds with structural similarities, including:
Key Observations :
- Compound 18: The pyridine ring (vs.
- Compound 20 : The cyclopropane and hydrazone groups introduce conformational rigidity and redox sensitivity, respectively.
Substituent Effects on Reactivity and Stability
highlights the impact of substituent placement on piperidine derivatives. For example:
- 2,6-Dimethylpiperidine : The steric hindrance caused by methyl groups at the 2- and 6-positions significantly reduces nucleophilic reactivity (e.g., lactonization rates) compared to unsubstituted piperidine or 4-methylpiperidine .
- 2-Ethylpiperidine : Bulkier ethyl groups at the 2-position completely inhibit reactivity in lactonization, underscoring the sensitivity of the target compound’s piperidine ring to steric effects .
This contrasts with analogs like 2-pipecoline (2-methylpiperidine), which retains partial reactivity .
Chemical and Functional Comparisons
Electronic and Steric Profiles
- Thiazole vs. Pyridine : The 2-chlorothiazole group in the target compound is more electron-deficient than pyridine (as in Compound 18), favoring interactions with electron-rich biological targets .
- Methyl Substituents : The 2,6-dimethyl groups create a "cage-like" environment around the piperidine nitrogen, limiting accessibility for intermolecular interactions compared to less-hindered analogs like 4-methylpiperidine .
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14ClN3S
- Molecular Weight : 243.76 g/mol
- CAS Number : 478047-24-4
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds containing the thiazole ring have been shown to inhibit bacterial growth effectively. Studies have demonstrated that this compound exhibits potent activity against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Pyrazole derivatives, including those related to this compound, have been evaluated for their antitumor effects. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. Notably, the compound's structure allows it to interact with specific molecular targets involved in tumor growth .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. For example:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Some studies suggest that related compounds inhibit DHODH, an enzyme crucial for pyrimidine synthesis in rapidly dividing cells like cancer cells. This inhibition leads to reduced cell proliferation in tumor models .
Case Studies
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine?
Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A key step involves coupling the 2-chloro-1,3-thiazole moiety with a 2,6-dimethylpiperidine precursor. For example:
- Alkylation of thiazole derivatives : Reacting 2-chloro-5-(chloromethyl)-1,3-thiazole with 2,6-dimethylpiperidine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or acetonitrile) are critical for isolating the product with >95% purity .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) is the gold standard for confirming substituent positions and stereochemistry:
- Crystal growth : Slow evaporation of a saturated solution in acetonitrile or ethanol at 4°C yields diffraction-quality crystals .
- Data refinement : SHELXL refines atomic displacement parameters (ADPs) and handles twinning or disorder common in methyl/thiazole groups. Hydrogen-bonding networks (e.g., C–H···O/N interactions) are mapped to validate packing stability .
- Validation : R-factor convergence (<5%) and residual electron density analysis ensure structural accuracy .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- IR : C–Cl stretch (650–750 cm⁻¹) and thiazole ring vibrations (1450–1600 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₁H₁₆ClN₂S: 255.07) with fragmentation patterns confirming the thiazole-piperidine linkage .
Advanced: How do the 2,6-dimethyl groups on the piperidine ring influence conformational dynamics and reactivity?
Answer:
The methyl groups induce steric hindrance, restricting piperidine ring puckering and favoring a chair conformation ( ). This impacts:
- Basicity : Reduced lone-pair availability due to steric shielding decreases nitrogen’s nucleophilicity, affecting salt formation or coordination chemistry .
- Reactivity : Slower lactonization or alkylation kinetics compared to unsubstituted piperidines, as observed in kinetic studies using HPLC or stopped-flow techniques .
Advanced: How should researchers address contradictory reports on the compound’s biological activity or stability?
Answer:
- Experimental replication : Standardize conditions (pH, temperature, solvent) and verify purity via HPLC (>99%) .
- Analytical cross-validation : Combine SC-XRD, NMR, and computational DFT calculations (e.g., Gaussian09) to reconcile structural or electronic discrepancies .
- Environmental stability : Use LC-MS to track degradation products (e.g., hydrolysis of the thiazole ring under UV light) and compare with literature .
Advanced: Which computational methods are suitable for predicting interactions between this compound and biological targets (e.g., insect nicotinic receptors)?
Answer:
- Molecular docking (AutoDock Vina) : Model binding to acetylcholine-binding protein (AChBP) using the thiazole moiety as a pharmacophore .
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Basic: What are the environmental implications of this compound’s persistence, and how can its degradation be monitored?
Answer:
- Persistence assays : Conduct OECD 301F biodegradability tests in aqueous media (pH 7, 25°C) with HPLC-UV quantification .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for byproducts like 2-chlorothiazole-5-carboxylic acid .
- Ecotoxicity : Use Daphnia magna assays to determine LC₅₀ values, referencing neonicotinoid analogs (e.g., clothianidin in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
